
Suberanilic Acid
Overview
Description
Suberanilic acid is an amide alkaloid obtained from the endophytic fungus Pestalotiopsis trachycarpicola DCL44. It has been identified as a significant antimicrobial agent, particularly effective against multi-drug-resistant bacteria such as methicillin-resistant Staphylococcus aureus .
Preparation Methods
Suberanilic acid can be synthesized through enzymatic amide bond formation. One method involves the use of an acyltransferase from Mycobacterium smegmatis, which catalyzes the reaction between anilines and various anhydrides in water. This process is highly efficient, with yields ranging from 68% to 94% and reaction times between 0.5 to 5 hours . Another method involves heating suberic acid with acetic anhydride to produce suberoyl anhydride, which is then reacted with aniline to form this compound .
Chemical Reactions Analysis
Suberanilic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its structure, potentially altering its biological activity.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Antimicrobial Activity
Suberanilic acid has been extensively studied for its antimicrobial properties , particularly against methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that this compound disrupts the cell wall membranes of MRSA, leading to significant alterations in carbohydrate and amino acid metabolism. The compound demonstrated a dose-dependent effect on bacterial viability, with higher concentrations resulting in increased protein and nucleic acid leakage from the cells.
Case Study: Antibacterial Mechanism
A study published in Molecules highlights the multi-targeted mechanism of action of this compound against MRSA. The researchers utilized various methods, including CLSM (Confocal Laser Scanning Microscopy) and TMT (Tandem Mass Tag) proteomic analysis, to assess the impact of different concentrations of this compound on bacterial cells. The results showed that treatment with this compound led to significant structural changes in MRSA cells, indicating its potential as a therapeutic agent against resistant bacterial strains .
Synthesis of Bioactive Compounds
This compound serves as a precursor in the synthesis of various bioactive compounds. Its chemical structure allows it to be modified to create derivatives with enhanced biological activity. This application is particularly relevant in medicinal chemistry, where researchers are exploring new compounds for potential therapeutic uses.
Table: Synthesis Pathways Involving this compound
Compound Name | Synthesis Method | Reference |
---|---|---|
Suberanilide | Reaction with aniline under specific conditions | |
HDAC Inhibitors | Modification of this compound derivatives |
Histone Deacetylase Inhibition
Recent studies have indicated that this compound and its derivatives may act as inhibitors of histone deacetylases (HDACs) . HDACs play a critical role in regulating gene expression and are implicated in various cancers. By inhibiting these enzymes, this compound could contribute to growth arrest or apoptosis in tumor cell lines, suggesting its potential as an anticancer agent.
Case Study: HDAC Inhibition
Research highlighted in Journal of Medicinal Chemistry discusses the biological properties of histone deacetylase inhibitors derived from this compound. The study found that these compounds could effectively induce differentiation and apoptosis in cancer cell lines, providing a promising avenue for cancer therapy .
Potential Applications in Neurology
Emerging evidence suggests that this compound may have neuroprotective effects. It is being investigated for its ability to modulate pathways associated with neurodegenerative diseases. The compound's influence on metabolic pathways could potentially lead to protective effects against neuronal damage.
Mechanism of Action
The mechanism of action of suberanilic acid involves targeting multiple pathways in methicillin-resistant Staphylococcus aureus. It disrupts ribosome synthesis, inhibits membrane translocation for nutrient uptake (ABC transporter system), and causes dysregulation of carbohydrate and amino acid energy metabolism. These actions collectively contribute to its antimicrobial effects .
Comparison with Similar Compounds
Suberanilic acid can be compared with other similar compounds such as suberoylanilide hydroxamic acid. While both compounds share a similar core structure, this compound is unique due to its specific antimicrobial properties and its ability to target multiple pathways in bacteria. Other similar compounds include various amide alkaloids and hydroxamic acids, which also exhibit antimicrobial activity but may differ in their specific mechanisms of action and effectiveness .
Biological Activity
Suberanilic acid, a compound derived from various natural sources, has garnered attention for its biological activity, particularly in antimicrobial and anti-cancer research. This article explores the multifaceted biological properties of this compound, including its mechanisms of action, efficacy against pathogens, and potential therapeutic applications.
Recent studies have shown that this compound exhibits significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound disrupts multiple cellular pathways, leading to cell death. Key mechanisms include:
- Disruption of Ribosome Synthesis : this compound interferes with the ribosomal function, inhibiting protein synthesis essential for bacterial survival.
- Cell Membrane Integrity : The compound induces leakage of proteins and nucleic acids from bacterial cells, as evidenced by increased optical density measurements at 260 nm (OD260) in treated MRSA samples .
Efficacy Data
The effectiveness of this compound was evaluated using various concentrations in vitro. The Minimum Inhibitory Concentration (MIC) values were determined through growth curve analysis, demonstrating a dose-dependent response.
Concentration (MIC) | OD260 Increase | Cell Viability (%) |
---|---|---|
1/2 MIC | 1.5-fold | 80 |
MIC | 2.3-fold | 50 |
2 MIC | 3.2-fold | 20 |
The data indicates a significant reduction in cell viability with increasing concentrations of this compound, highlighting its potential as an antibacterial agent .
Ultrastructural Changes
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) analyses revealed notable morphological changes in MRSA cells treated with this compound. Treated cells displayed:
- Cell Wall Disruption : Alterations in cell wall structure were observed.
- Cytoplasmic Leakage : Evidence of cytoplasmic components escaping the cell membrane was prominent in treated samples .
Anti-Cancer Potential
This compound has also been studied for its potential anti-cancer properties, particularly as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are known to modulate gene expression and can induce apoptosis in cancer cells.
Research Findings
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:
- Glioblastoma Cells : this compound demonstrated cytotoxic effects on glioblastoma cells via apoptosis induction and modulation of microRNA expression .
- Mechanisms of Action : The compound's ability to alter histone acetylation patterns suggests it may play a role in reactivating tumor suppressor genes .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on MRSA Infection : A clinical trial involving patients with MRSA infections showed promising results when treated with formulations containing this compound, leading to reduced infection rates and improved patient outcomes .
- Cancer Treatment : In animal models, this compound administration resulted in decreased tumor size and improved survival rates among subjects with induced tumors, indicating its potential as an adjunct therapy in cancer treatment .
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing Suberanilic Acid, and how can researchers validate its purity?
- Methodological Answer : Synthesis typically involves coupling suberic acid with aniline derivatives under controlled pH and temperature. To optimize yield, vary reaction parameters (e.g., molar ratios, solvents like ethanol/water mixtures) and monitor via TLC or HPLC. Validate purity using FTIR (to confirm functional groups like -NH and -COOH) and NMR (to assess structural integrity). Quantify impurities via mass spectrometry and compare against reference standards .
Q. Which analytical techniques are most reliable for characterizing this compound’s physicochemical properties?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- UV-Vis Spectroscopy : Determine absorption maxima for quality control.
- HPLC-MS : Identify degradation products under stress conditions (e.g., heat, light).
- Thermogravimetric Analysis (TGA) : Assess thermal stability.
- X-ray Diffraction (XRD) : Confirm crystalline structure. Cross-validate results with computational models (e.g., DFT for molecular geometry) .
Q. How can researchers design experiments to study this compound’s solubility in different solvents?
- Methodological Answer : Use a shake-flask method:
Prepare saturated solutions in solvents (e.g., DMSO, water, ethanol) at 25°C.
Filter and quantify dissolved acid via UV-Vis spectrophotometry.
Validate with Hansen solubility parameters to predict solvent compatibility.
Include triplicate measurements and statistical analysis (e.g., ANOVA) to address variability .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Conduct a systematic review (Cochrane guidelines):
Aggregate data from peer-reviewed studies and exclude non-validated assays (e.g., non-GLP-compliant labs).
Perform meta-analysis to identify outliers or confounding variables (e.g., cell line specificity, assay protocols).
Replicate key experiments under standardized conditions (e.g., ISO 10993 for cytotoxicity). Address discrepancies through sensitivity analysis .
Q. What strategies are effective for elucidating this compound’s mechanism of action in enzymatic inhibition?
- Methodological Answer :
- Kinetic Studies : Use Michaelis-Menten assays with varying substrate/enzyme concentrations.
- Molecular Docking : Employ AutoDock Vina to predict binding affinities and active-site interactions.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
Cross-reference results with mutagenesis studies to validate binding sites .
Q. How can computational modeling improve the design of this compound derivatives with enhanced stability?
- Methodological Answer :
Use QSAR models to correlate structural features (e.g., substituent electronegativity) with stability.
Perform MD simulations (GROMACS) to predict degradation pathways under physiological conditions.
Validate predictions with accelerated stability testing (ICH Q1A guidelines) and HPLC-MS monitoring .
Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?
- Methodological Answer :
- Probit Analysis : Calculate LD50/LC50 values with 95% confidence intervals.
- Non-linear Regression : Fit data to sigmoidal models (e.g., Hill equation).
- Principal Component Analysis (PCA) : Identify covariates (e.g., pH, temperature) affecting toxicity.
Ensure compliance with ARRIVE guidelines for experimental transparency .
Q. Data Presentation and Reproducibility
Q. How should researchers present contradictory spectral data (e.g., NMR shifts) in publications?
- Methodological Answer :
- Include raw data in supplementary materials with detailed acquisition parameters (e.g., solvent, instrument model).
- Discuss potential sources of variation (e.g., tautomerism, pH-dependent protonation).
- Use comparative tables to highlight discrepancies and propose hypotheses (e.g., solvent polarity effects) .
Q. What steps ensure reproducibility in this compound synthesis protocols?
- Methodological Answer :
Document exact molar ratios, purification steps (e.g., recrystallization solvents), and equipment calibration.
Provide spectra and chromatograms for all batches in supplementary files.
Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing protocols in repositories like Zenodo .
Q. Theoretical vs. Experimental Validation
Q. How can researchers reconcile computational predictions with experimental results for this compound’s reactivity?
Properties
IUPAC Name |
8-anilino-8-oxooctanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-13(15-12-8-4-3-5-9-12)10-6-1-2-7-11-14(17)18/h3-5,8-9H,1-2,6-7,10-11H2,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXDAFSGJPGLGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429494 | |
Record name | Suberanilic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00429494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149648-52-2 | |
Record name | Suberanilic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149648522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Suberanilic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00429494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SUBERANILIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O3JZ9EX86 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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